molecular formula C14H13ClFNO3 B2695099 2-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide CAS No. 1788559-46-5

2-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide

Cat. No. B2695099
CAS RN: 1788559-46-5
M. Wt: 297.71
InChI Key: CYKKLNIVCIGMCE-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide, also known as CFME, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Antifungal Activity

The compound exhibits promising antifungal properties. In vitro studies have demonstrated its efficacy against Mycobacterium marinum and Candida albicans . Notably, compound 9Ip displayed excellent activity against M. marinum , with an EC50 value of 0.58 mg/L—approximately 21 times more potent than fluxapyroxad and comparable to the commercial fungicide penthiopyrad . Further research into its mechanism of action could provide valuable insights.

Anti-Inflammatory and Analgesic Effects

Derivatives of this compound have shown anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited these effects, along with a low ulcerogenic index. These findings suggest potential applications in pain management and inflammation control .

Antimalarial Properties

In vivo experiments revealed that compound 9Ip possesses protective antimalarial activity. At a concentration of 50 mg/L, it inhibited Plasmodium falciparum growth by 93.2%, comparable to the positive control penthiopyrad (95.5%). Further investigations could explore its suitability as an antimalarial agent .

Enzyme Inhibition Studies

Molecular docking studies indicate significant hydrogen bonding and p-π interactions with succinate dehydrogenase (SDH) . This suggests a potential role as an enzyme inhibitor. Investigating its impact on metabolic pathways and cellular processes could yield valuable insights for drug design .

properties

IUPAC Name

2-chloro-4-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO3/c1-19-13(12-3-2-6-20-12)8-17-14(18)10-5-4-9(16)7-11(10)15/h2-7,13H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKKLNIVCIGMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=C(C=C(C=C1)F)Cl)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide

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